molecular formula C10H11N5 B1268438 5-(4-Aminophenyl)-2,4-pyrimidinediamine CAS No. 71552-29-9

5-(4-Aminophenyl)-2,4-pyrimidinediamine

Cat. No.: B1268438
CAS No.: 71552-29-9
M. Wt: 201.23 g/mol
InChI Key: ONXVPAMWADIODC-UHFFFAOYSA-N
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Description

5-(4-Aminophenyl)-2,4-pyrimidinediamine is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an aminophenyl group attached to the pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Aminophenyl)-2,4-pyrimidinediamine typically involves the condensation of 4-aminobenzonitrile with guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a polar solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Aminophenyl)-2,4-pyrimidinediamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino-substituted derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Aminophenyl)-2,4-pyrimidinediamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents.

    Industry: The compound is used in the production of dyes, pigments, and other materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Aminophenyl)-2,4-pyrimidinediamine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Aminophenyl)benzothiazole: This compound also contains an aminophenyl group and exhibits similar biological activities.

    5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: These compounds share structural similarities and are studied for their antimicrobial properties.

Uniqueness

5-(4-Aminophenyl)-2,4-pyrimidinediamine is unique due to its specific pyrimidine core structure, which imparts distinct chemical and biological properties

Properties

IUPAC Name

5-(4-aminophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,11H2,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONXVPAMWADIODC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90345977
Record name 5-(4-Aminophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71552-29-9
Record name 5-(4-Aminophenyl)-2,4-pyrimidinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90345977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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